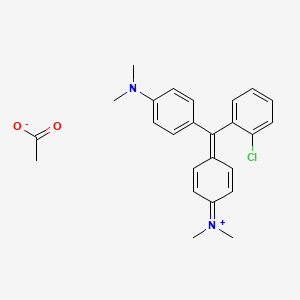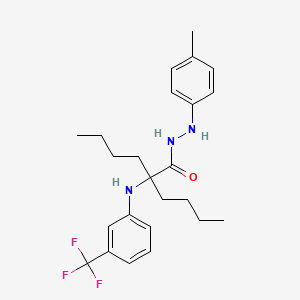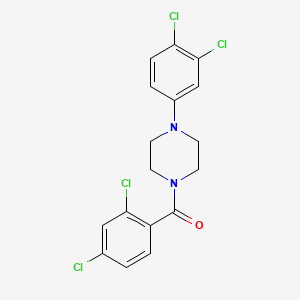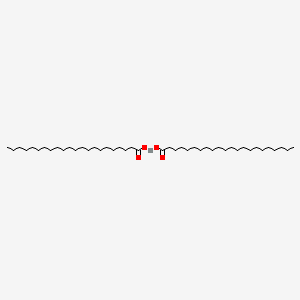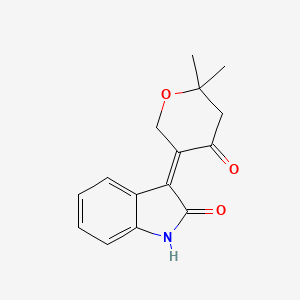
3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one is a complex organic compound that features a unique combination of a pyran ring and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a pyranone precursor under acidic or basic conditions. The reaction may require specific catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors could also be explored to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The indole and pyran rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe to study biological processes.
Medicine
In medicinal chemistry, the compound’s structure may be optimized to enhance its pharmacological properties. It could be investigated for its potential as an anti-cancer agent, anti-inflammatory drug, or other therapeutic applications.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Tetrahydro-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one
- 3-(Tetrahydro-6-methyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one
- 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indole
Uniqueness
The uniqueness of 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one lies in its specific structural features, such as the presence of both a pyran and an indole ring. These features confer distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
Número CAS |
118959-32-3 |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
(3Z)-3-(6,6-dimethyl-4-oxooxan-3-ylidene)-1H-indol-2-one |
InChI |
InChI=1S/C15H15NO3/c1-15(2)7-12(17)10(8-19-15)13-9-5-3-4-6-11(9)16-14(13)18/h3-6H,7-8H2,1-2H3,(H,16,18)/b13-10- |
Clave InChI |
VEZCGDOXKNSWMC-RAXLEYEMSA-N |
SMILES isomérico |
CC1(CC(=O)/C(=C\2/C3=CC=CC=C3NC2=O)/CO1)C |
SMILES canónico |
CC1(CC(=O)C(=C2C3=CC=CC=C3NC2=O)CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


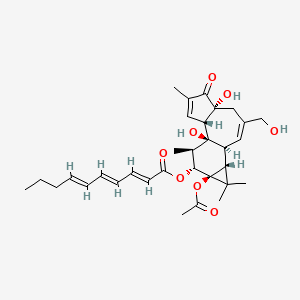
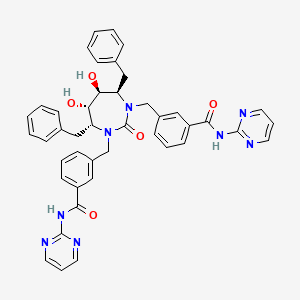
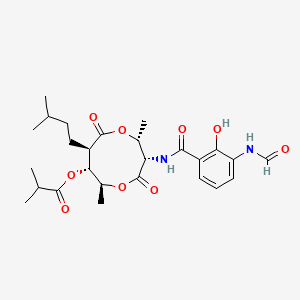

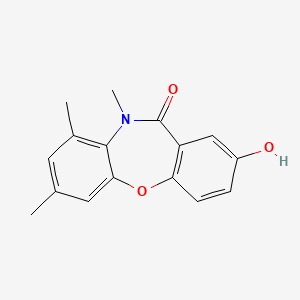
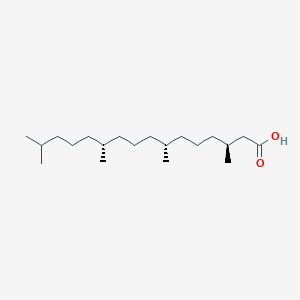
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
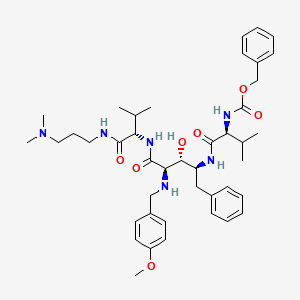
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
